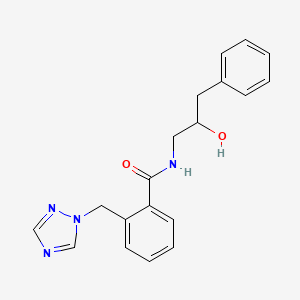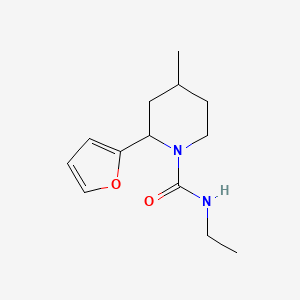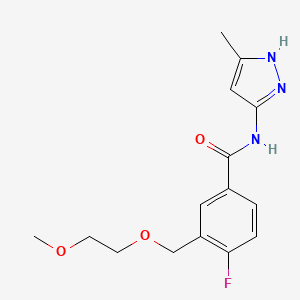![molecular formula C16H27N5O B7586667 N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a member of the pyrrolidine class of compounds, which have been shown to have a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is not fully understood, but it is believed to work by binding to specific proteins in the body and altering their activity. One protein that has been shown to be a target of this compound is the histone deacetylase enzyme, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide in lab experiments is its specificity for certain proteins, which allows researchers to study their function in a more targeted way. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Direcciones Futuras
There are several potential future directions for the study of N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Another area of interest is its potential as a tool for studying the function of specific proteins in the body. Further research is needed to fully understand the potential of this compound in these areas.
Métodos De Síntesis
The synthesis of N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves several steps, including the reaction of 2-methylpropylhydrazine with 4-bromo-1H-pyrazole, followed by the reaction of the resulting intermediate with 1-carboxymethylpyrrolidine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. This compound has also been studied for its potential as a tool for studying the function of certain proteins in the body.
Propiedades
IUPAC Name |
N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-13(2)10-21-11-14(9-17-21)18-16(22)20-8-5-15(12-20)19-6-3-4-7-19/h9,11,13,15H,3-8,10,12H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJISONVWXNHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)NC(=O)N2CCC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7586594.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol](/img/structure/B7586604.png)




![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)
![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)


![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)